Cas no 92612-60-7 (Isothiocyanatoethane-d5)
Isothiocyanatoethane-d5 Chemical and Physical Properties
Names and Identifiers
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- Isothiocyanatoethane-?d5
- Isothiocyanatoethane-d5
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- Inchi: 1S/C3H5NS/c1-2-4-3-5/h2H2,1H3
- InChI Key: HBNYJWAFDZLWRS-UHFFFAOYSA-N
- SMILES: N(=C=S)C([H])([H])C([H])([H])[H]
Isothiocyanatoethane-d5 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I447652-5mg |
Isothiocyanatoethane-d5 |
92612-60-7 | 5mg |
$207.00 | 2023-05-18 | ||
| TRC | I447652-25mg |
Isothiocyanatoethane-d5 |
92612-60-7 | 25mg |
$867.00 | 2023-05-18 | ||
| TRC | I447652-50mg |
Isothiocyanatoethane-d5 |
92612-60-7 | 50mg |
$ 1200.00 | 2023-10-09 |
Isothiocyanatoethane-d5 Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on Isothiocyanatoethane-d5
Introduction to Isothiocyanatoethane-d5 (CAS No. 92612-60-7)
The compound Isothiocyanatoethane-d5, with the chemical formula C₂H₅D₅NS, is a deuterated derivative of isothiocyanatoethane. This specialized molecule has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. The presence of deuterium atoms (D) instead of hydrogen atoms in its molecular structure imparts distinct kinetic and thermodynamic characteristics, making it a valuable tool in various scientific applications.
CAS No. 92612-60-7 serves as a unique identifier for this compound, ensuring precise classification and reference in scientific literature and databases. The isothiocyanate functional group (-NCS) in this molecule is known for its reactivity and ability to participate in various organic transformations, including nucleophilic addition reactions and condensation reactions with amines and alcohols. These properties make it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Recent advancements in the field of deuterated compounds have highlighted the importance of isotopically labeled molecules in drug discovery and metabolic studies. The use of deuterium-labeled compounds, such as Isothiocyanatoethane-d5, allows researchers to study metabolic pathways with greater precision by reducing the background signal from endogenous compounds. This technique is particularly useful in positron emission tomography (PET) imaging, where deuterated drugs can be tracked more effectively due to their improved stability and reduced metabolism.
The synthesis of Isothiocyanatoethane-d5 involves careful consideration of reaction conditions to ensure high yield and purity. Typically, the process begins with the reaction of ethyl bromide with sodium azide followed by hydrolysis to form ethyl isothiocyanate, which is then deuterated using deuterium gas or deuterated solvents. The use of high-purity reagents and controlled reaction environments is crucial to achieving the desired isotopic enrichment.
In pharmaceutical research, Isothiocyanatoethane-d5 has been employed as a building block for the synthesis of novel drug candidates. Its ability to undergo selective reactions with various nucleophiles allows for the creation of complex molecular architectures. For instance, it has been used in the development of protease inhibitors, which are critical in treating diseases such as cancer and HIV/AIDS. The deuterated version of these inhibitors can exhibit improved pharmacokinetic properties, including longer half-lives and reduced toxicity.
The application of computational chemistry techniques has further enhanced the understanding of how Isothiocyanatoethane-d5 interacts with biological targets. Molecular modeling studies have revealed insights into its binding affinity and mode of action, providing valuable information for drug design. These studies often involve the use of quantum mechanical methods to predict energy landscapes and transition states, thereby optimizing synthetic routes and improving reaction yields.
Another area where Isothiocyanatoethane-d5 has shown promise is in environmental chemistry. Deuterated compounds can serve as tracers to study environmental degradation processes, helping researchers understand how pollutants are transformed and eliminated in natural systems. This application is particularly relevant for assessing the impact of industrial chemicals on ecosystems and developing strategies for pollution control.
The role of isotopically labeled compounds in analytical chemistry cannot be overstated. Techniques such as gas chromatography-mass spectrometry (GC-MS) benefit significantly from the use of deuterated internal standards like Isothiocyanatoethane-d5. These standards help correct for variations in instrument response and improve quantitative accuracy. Additionally, they are essential for identifying unknown compounds by comparing their retention times and mass spectra with those of known standards.
In conclusion, Isothiocyanatoethane-d5 (CAS No. 92612-60-7) is a multifaceted compound with broad applications in chemical biology, pharmaceutical research, environmental chemistry, and analytical chemistry. Its unique structural features and reactivity make it an indispensable tool for scientists working on cutting-edge research projects. As methodologies for isotopic labeling continue to advance, the utility of compounds like Isothiocyanatoethane-d5 will undoubtedly expand, driving further innovation in multiple scientific disciplines.
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